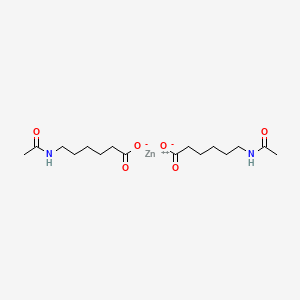
Chlorhydrate de 3-chloro-2-méthylaniline
Vue d'ensemble
Description
3-Chloro-2-methylaniline Hydrochloride, also known as 3-chloro-o-toluidine hydrochloride, is an organic compound with the molecular formula C(_7)H(_9)Cl(_2)N. It is a derivative of aniline, where the amino group is substituted with a chlorine atom and a methyl group on the benzene ring. This compound is typically found as a white to light yellow crystalline powder and is used in various chemical synthesis processes.
Applications De Recherche Scientifique
3-Chloro-2-methylaniline Hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Used in the study of enzyme interactions and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
Target of Action
3-Chloro-2-methylaniline Hydrochloride, also known as 2-Amino-6-chlorotoluene Hydrochloride, is a complex organic compound. It’s known that similar compounds can interact with various enzymes and receptors in the body, affecting multiple biochemical pathways .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as c3 borylation in the presence of an iridium catalyst . These reactions can lead to changes in the compound’s structure and properties, which can affect its interaction with its targets .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
It’s known that similar compounds can have various pharmacokinetic properties, which can affect their bioavailability .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, leading to changes in cellular processes .
Action Environment
It’s known that similar compounds can be affected by various environmental factors, such as temperature and light .
Analyse Biochimique
Biochemical Properties
3-Chloro-2-methylaniline Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 3-Chloro-2-methylaniline Hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-Chloro-2-methylaniline Hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3-Chloro-2-methylaniline Hydrochloride can lead to alterations in the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Chloro-2-methylaniline Hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the modulation of various cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-methylaniline Hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-2-methylaniline Hydrochloride can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-methylaniline Hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxic or adverse effects. For instance, high doses of 3-Chloro-2-methylaniline Hydrochloride have been associated with liver toxicity and other adverse effects in animal studies .
Metabolic Pathways
3-Chloro-2-methylaniline Hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can be metabolized through various pathways, leading to the formation of different metabolites. These metabolic processes can affect the overall activity and toxicity of 3-Chloro-2-methylaniline Hydrochloride .
Transport and Distribution
The transport and distribution of 3-Chloro-2-methylaniline Hydrochloride within cells and tissues are essential for understanding its overall effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-2-methylaniline Hydrochloride is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylaniline Hydrochloride can be achieved through several methods. One common route involves the chlorination of 2-methylaniline (o-toluidine) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective chlorination at the desired position.
Another method involves the nitration of 2-chlorotoluene followed by reduction. In this process, 2-chlorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to form 3-chloro-2-nitrotoluene. This intermediate is then reduced using a reducing agent like iron powder in the presence of hydrochloric acid to yield 3-Chloro-2-methylaniline, which is subsequently converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of 3-Chloro-2-methylaniline Hydrochloride often employs continuous flow reactors to ensure consistent quality and yield. The chlorination process is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-methylaniline Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation, to form amides and secondary amines, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: Reduction of the nitro group in 3-chloro-2-nitrotoluene can yield 3-Chloro-2-methylaniline.
Common Reagents and Conditions
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Alkylation: Alkyl halides in the presence of a strong base such as sodium hydride.
Oxidation: Potassium permanganate or nitric acid under acidic conditions.
Reduction: Iron powder or catalytic hydrogenation.
Major Products
Amides: Formed from acylation reactions.
Secondary Amines: Formed from alkylation reactions.
Nitroso and Nitro Compounds: Formed from oxidation reactions.
Comparaison Avec Des Composés Similaires
3-Chloro-2-methylaniline Hydrochloride can be compared with other similar compounds such as:
2-Chloro-4-methylaniline: Similar structure but different substitution pattern, leading to different reactivity and applications.
3-Chloro-4-methylaniline: Another isomer with distinct chemical properties and uses.
2-Chloro-6-methylaniline: Differently substituted aniline with unique reactivity.
The uniqueness of 3-Chloro-2-methylaniline Hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular synthetic applications and research purposes.
Propriétés
IUPAC Name |
3-chloro-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZGXAZCBNLQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87-60-5 (Parent) | |
| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5064174 | |
| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6259-40-1 | |
| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-o-toluidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[1-(3-Nitrophenyl)cyclohexyl]piperidine](/img/structure/B1214143.png)


![6-(Dipropylamino)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-1-ol](/img/structure/B1214148.png)


